molecular formula C5H6O B1202793 2H-pyran CAS No. 31441-32-4

2H-pyran

Cat. No. B1202793
CAS RN: 31441-32-4
M. Wt: 82.1 g/mol
InChI Key: MGADZUXDNSDTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-pyran is a pyran. It is a tautomer of a 4H-pyran.

Scientific Research Applications

Pyran as an Effective Adjuvant in Chemotherapy

Pyran copolymers, such as divinyl ether-maleic anhydride (NSC 46015), have shown promise as an adjuvant in chemotherapy. Studies using pyran as an adjuvant to chemotherapy against murine leukemia and the Lewis lung carcinoma found it effective over a dose range of 0.1 to 100 mg/kg/day. Pyran was especially efficacious when used in combination with remission-inducing chemotherapy, highlighting its potential role in cancer treatment (Mohr et al., 1975).

Genetic Toxicity Testing of 2H-pyran Derivatives

The genetic toxicity of 3-methyl-2H-furo[2,3-c]pyran-2-one, a biologically active compound from plant-derived smoke, was evaluated. This compound is known to stimulate seed germination and enhance seedling vigor, making it important for agricultural and horticultural applications. Tests revealed no mutagenic activity, indicating its safety for broader use (Verschaeve et al., 2006).

2H-Pyran-2-ones as Multifaceted Building Blocks

2H-Pyran-2-ones are versatile in the synthesis of diverse heterocycles, useful in creating compounds with significant biological activity and photophysical properties. They act as effective Michael acceptors and have been explored as precursors for the synthesis of various biologically important nucleuses like pyridine, pyrimidine, quinolines, and others. This versatility underscores their importance in medicinal and organic chemistry (Pratap & Ram, 2017).

Antiviral Effects of Pyran

Pyran has demonstrated significant antiviral effects. For instance, it markedly protected mice from lethal infection with herpes simplex virus type 2. The protective effect was notably strong in the spinal cord, suggesting its potential in combating viral diseases (McCord et al., 1976).

Pyran Heterocyclic Compound in Biological Sensing

2H-pyrans and 4H-pyrans, as biologically dynamic compounds, play a significant role in bioorganic chemistry. Their applications include biological sensing, which is increasingly important in environmental and biological research (Suthar et al., 2021).

Pyrans as Anticancer Scaffolds

Pyrans, as oxygen-containing heterocyclic moieties, have shown diverse anticancer capabilities. They are key structural units in natural products like coumarins and flavonoids. Recent research has focused on pyran-based anticancer compounds, emphasizing their potential as drug candidates in antitumor therapies (Kumar et al., 2017).

properties

CAS RN

31441-32-4

Product Name

2H-pyran

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

IUPAC Name

2H-pyran

InChI

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2

InChI Key

MGADZUXDNSDTHW-UHFFFAOYSA-N

SMILES

C1C=CC=CO1

Canonical SMILES

C1C=CC=CO1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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